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Compound of Interest

5-Chloro-1-benzothiophene-2-
Compound Name:
carboxylic acid

Cat. No. B0g0318

Introduction

This technical guide provides an in-depth overview of the spectroscopic characteristics of
chloro-substituted benzothiophene carboxylic acids, with a specific focus on providing available
data for researchers, scientists, and professionals in drug development. While comprehensive
spectroscopic data for 5-Chloro-1-benzothiophene-2-carboxylic acid is not readily available
in public databases, this guide presents detailed data for its close isomer, 6-
Chlorobenzo[b]thiophene-2-carboxylic acid, as a representative example. This information is
valuable for understanding the spectral properties of this class of compounds.

The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.
Detailed experimental protocols and visualizations are included to facilitate a deeper
understanding of the subject matter.

Spectroscopic Data of 6-Chlorobenzo[b]thiophene-
2-carboxylic acid

The following sections detail the available spectroscopic data for 6-Chlorobenzo[b]thiophene-2-

carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The H
and 13C NMR data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid provide valuable insights
into its molecular framework.

IH NMR (Proton NMR) Data

The *H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The data presented in Table 1 was acquired in a DMSO-ds solvent.

Table 1: *H NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

13.57 bs - 1H, COOH

8.23 d 2.0 1H, Ar-H

8.12 S - 1H, Ar-H

8.02 d 8.6 1H, Ar-H

7.50 dd 8.6,2.0 1H, Ar-H

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135-2155[1]
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
data in Table 2 corresponds to the 13C NMR spectrum of 6-Chlorobenzol[b]thiophene-2-
carboxylic acid, also recorded in DMSO-de.

Table 2: 13C NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid
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Chemical Shift (8) ppm Assignment
163.48 C=0
142.60 Ar-C
137.59 Ar-C
135.82 Ar-C
132.07 Ar-C
129.89 Ar-C
127.20 Ar-C
125.84 Ar-C
122.60 Ar-C

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135-2155[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for 5-Chloro-1-benzothiophene-2-carboxylic acid is not
available, the expected characteristic absorption bands can be predicted based on its
functional groups.

o O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500
cm~L,

e C=0 Stretch (Carboxylic Acid): A strong absorption band should appear around 1725-1700
cm~L,

o C=C Stretch (Aromatic): Multiple sharp bands would be observed in the 1600-1450 cm~1
region.

o C-ClI Stretch: A band in the 800-600 cm~1 region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)
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In mass spectrometry, the molecular ion peak (M*) for 5-Chloro-1-benzothiophene-2-
carboxylic acid would be expected at an m/z corresponding to its molecular weight (212.65
g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with
approximately one-third the intensity of the M* peak) would also be anticipated.

Experimental Protocols

The following is a general procedure for the synthesis of 6-Chlorobenzo[b]thiophene-2-
carboxylic acid.[1]

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a 3N
solution of sodium hydroxide (2 equivalents) is added. The resulting mixture is stirred at room
temperature overnight. The solvent is then removed under reduced pressure. The residue is
diluted with water, and the aqueous solution is acidified with 1N hydrochloric acid. The resulting
precipitate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium
sulfate and concentrated under vacuum to yield the final product.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the
chemical structure of the target compound.

General Workflow of Spectroscopic Analysis

‘Sample Handling

Sample Preparation Instrument Setup |

Spectral Interpretation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Caption: Chemical structure of 5-Chloro-1-benzothiophene-2-carboxylic acid with atom
numbering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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